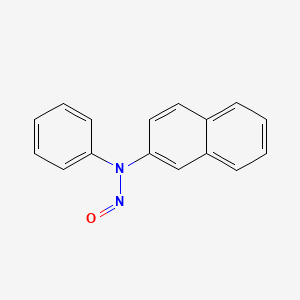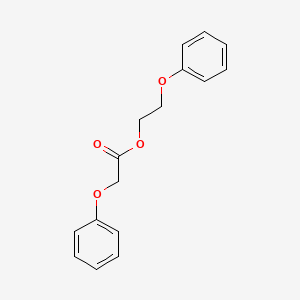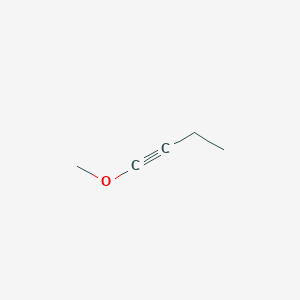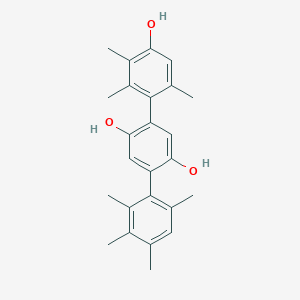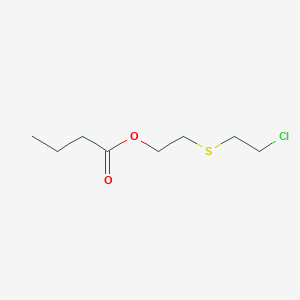
perchloric acid;2,5,7-trimethyl-2,3-dihydro-1H-1,4-diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perchloric acid;2,5,7-trimethyl-2,3-dihydro-1H-1,4-diazepine is a compound that combines the strong oxidizing properties of perchloric acid with the structural complexity of a diazepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of perchloric acid;2,5,7-trimethyl-2,3-dihydro-1H-1,4-diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diamines with enolizable ketones in the presence of catalysts such as 2,4,6-trichloro-1,3,5-triazine . The reaction conditions are generally mild, and the process can be carried out under reflux or microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Perchloric acid;2,5,7-trimethyl-2,3-dihydro-1H-1,4-diazepine undergoes various chemical reactions, including:
Oxidation: Due to the presence of perchloric acid, the compound can participate in oxidation reactions.
Substitution: The diazepine ring allows for substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted diazepine compounds .
Applications De Recherche Scientifique
Perchloric acid;2,5,7-trimethyl-2,3-dihydro-1H-1,4-diazepine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties, including as an anticonvulsant and sedative.
Industry: Utilized in the production of dyes and other chemical intermediates.
Mécanisme D'action
The mechanism of action of perchloric acid;2,5,7-trimethyl-2,3-dihydro-1H-1,4-diazepine involves its interaction with molecular targets such as enzymes and proteins. The compound’s effects are mediated through its ability to form stable complexes with these targets, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or alteration of protein structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine: Similar in structure but differs in the position and type of substituents.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: Shares the diazepine ring but has different functional groups.
Uniqueness
Perchloric acid;2,5,7-trimethyl-2,3-dihydro-1H-1,4-diazepine is unique due to the presence of perchloric acid, which imparts strong oxidizing properties. This makes it distinct from other diazepine derivatives that do not possess such reactive groups .
Propriétés
Numéro CAS |
5769-48-2 |
|---|---|
Formule moléculaire |
C8H15ClN2O4 |
Poids moléculaire |
238.67 g/mol |
Nom IUPAC |
perchloric acid;2,5,7-trimethyl-2,3-dihydro-1H-1,4-diazepine |
InChI |
InChI=1S/C8H14N2.ClHO4/c1-6-4-7(2)10-8(3)5-9-6;2-1(3,4)5/h4,8,10H,5H2,1-3H3;(H,2,3,4,5) |
Clé InChI |
OLYBVQCAONFGIC-UHFFFAOYSA-N |
SMILES canonique |
CC1CN=C(C=C(N1)C)C.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



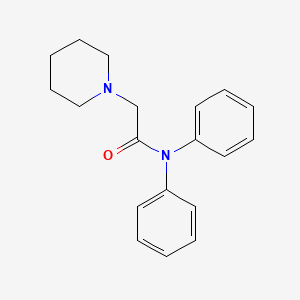
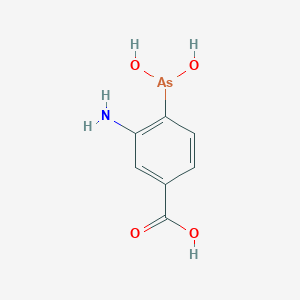
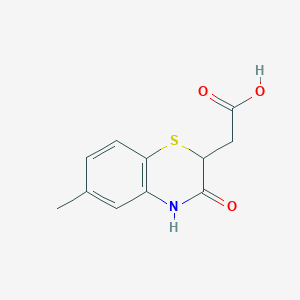



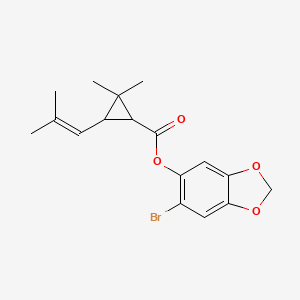
![3-[2-(Hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14723635.png)
